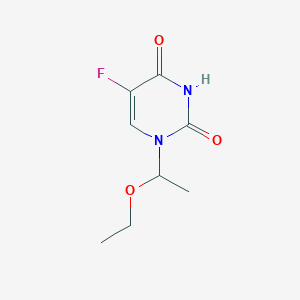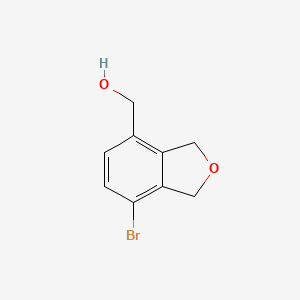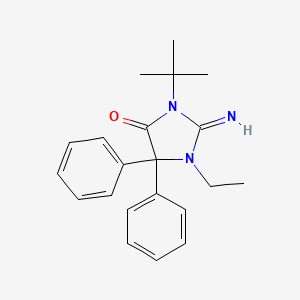
3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and two phenyl groups attached to an imidazolidinone ring. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Tert-butyl and Ethyl Groups: The tert-butyl and ethyl groups can be introduced through alkylation reactions using tert-butyl halides and ethyl halides, respectively.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions using benzene and an appropriate catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one: Unique due to its specific structure and combination of functional groups.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in having a tert-butyl group but differs in the core structure and functional groups.
3-Amino-5-tert-butylpyrazole: Shares the tert-butyl group but has a different core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the imidazolidinone ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
54508-08-6 |
|---|---|
Fórmula molecular |
C21H25N3O |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
3-tert-butyl-1-ethyl-2-imino-5,5-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C21H25N3O/c1-5-23-19(22)24(20(2,3)4)18(25)21(23,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15,22H,5H2,1-4H3 |
Clave InChI |
LOAZQJTWWIYQNM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=N)N(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


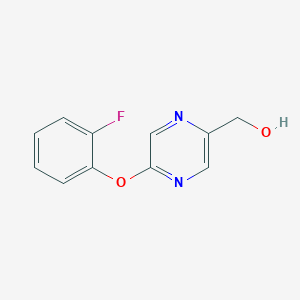
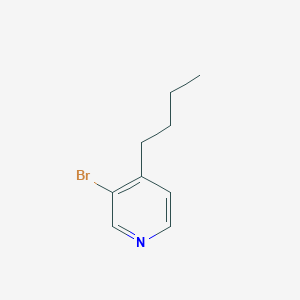
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
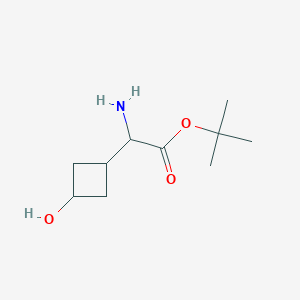
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
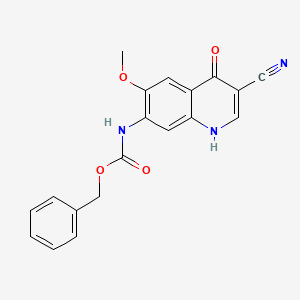
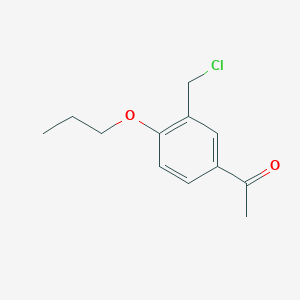
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)


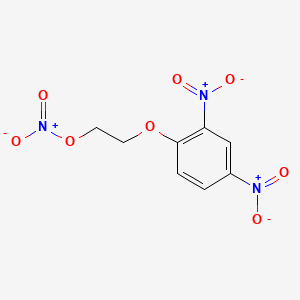
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
